molecular formula C16H20F3NO3 B2523858 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2189497-87-6

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2523858
CAS RN: 2189497-87-6
M. Wt: 331.335
InChI Key: JXSACIBYTVEQSR-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide, also known as BVT.5182, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has gained attention due to its ability to inhibit the activity of a specific enzyme, which is known to play a key role in cancer cell growth and survival. In 5182, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cyclization and Fragmentation Studies

Research on N-(2-cyclopent-1-en-1-ylphenyl)benzamides has explored their cyclization into corresponding benzoxazines, highlighting their potential in chemical synthesis processes and the understanding of molecular fragmentation under specific conditions (Kazaryants et al., 2011).

Pharmacological Activities

Synthesis and pharmacological activities of related benzamide compounds have been studied, demonstrating their potential as enzyme inhibitors, which could be relevant in designing drugs targeting specific enzymatic pathways (Abbasi et al., 2014).

Material Science Applications

In the realm of materials science, the development of organogels based on specific benzamide derivatives has been researched, showcasing the importance of these compounds in creating novel organogels with potential applications in electronics and photonics (Wu et al., 2011).

Antiproliferative Activity

The design and synthesis of amine, amino acid, and dipeptide-coupled benzamides have demonstrated significant antiproliferative activity, suggesting their use in cancer research and treatment (Youssef et al., 2020).

Spectroscopic and Structural Analysis

Studies on the crystal structure, spectroscopy, and computational analysis of N-(1,3-dioxoisoindolin-2yl)benzamide highlight the compound's structural properties, contributing to the broader understanding of benzamide derivatives in chemistry (Bülbül et al., 2015).

Antibacterial and Antifungal Activities

Research into the synthesis and biological activity of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides and related compounds has shown promising antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2010).

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)13-5-3-4-12(10-13)14(22)20-11-15(23-9-8-21)6-1-2-7-15/h3-5,10,21H,1-2,6-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSACIBYTVEQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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